LC/ESI-MS Ion-Pairing Reagent: Superior Signal Intensity and Retention vs. TFA
In LC/ESI-MS analysis of basic analytes, 3,3,3-trifluoropropionic acid functions as a volatile ion-pairing reagent similarly to trifluoroacetic acid (TFA) but provides significantly higher ESI-MS signal strength and larger retention factors. Quantitative evaluation showed that the ESI-MS signal strength for basic analytes when using 3,3,3-trifluoropropionic acid was higher than that observed with TFA, and was analogous to the signal strength achieved with acetic acid or formic acid [1]. Additionally, it provided basic analytes with a larger retention factor (k) compared to acetic acid or formic acid in LC [1].
| Evidence Dimension | ESI-MS Signal Strength and LC Retention |
|---|---|
| Target Compound Data | Higher ESI-MS signal strength than TFA; larger retention factor (k) than acetic/formic acid |
| Comparator Or Baseline | Trifluoroacetic acid (TFA), acetic acid, formic acid |
| Quantified Difference | Signal strength: higher than TFA, analogous to acetic/formic acid; Retention: larger than acetic/formic acid |
| Conditions | LC/ESI-MS in positive-ion mode for basic analytes (e.g., atenolol, sulpiride, nadolol, tetrahydrozoline, angiotensin I, II, III) |
Why This Matters
This data justifies the selection of 3,3,3-trifluoropropionic acid over TFA for LC/ESI-MS applications requiring both effective ion-pairing and high MS sensitivity, where TFA is known to cause significant signal suppression.
- [1] Yamamoto, E., et al. (2014). Application of partially fluorinated carboxylic acids as ion-pairing reagents in LC/ESI-MS. Talanta, 127, 219–224. https://doi.org/10.1016/j.talanta.2014.03.060 View Source
